3-Propyldec-3-EN-2-one

Lipophilicity Partition coefficient Formulation development

3-Propyldec-3-EN-2-one (CAS 669012-79-7) is a C₁₃ α,β-unsaturated ketone (enone) with molecular formula C₁₃H₂₄O and exact mass 196.183 Da. The structure features a conjugated enone system (dec-3-en-2-one backbone) substituted with a propyl group at the C3 position of the olefin, distinguishing it from simpler linear enones such as 3-decen-2-one (CAS 10519-33-2) or undec-3-en-2-one (CAS 10522-37-9).

Molecular Formula C13H24O
Molecular Weight 196.33 g/mol
CAS No. 669012-79-7
Cat. No. B12521560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Propyldec-3-EN-2-one
CAS669012-79-7
Molecular FormulaC13H24O
Molecular Weight196.33 g/mol
Structural Identifiers
SMILESCCCCCCC=C(CCC)C(=O)C
InChIInChI=1S/C13H24O/c1-4-6-7-8-9-11-13(10-5-2)12(3)14/h11H,4-10H2,1-3H3
InChIKeyXRQWHFYQZFFAKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Propyldec-3-EN-2-one (CAS 669012-79-7): Structural Identity and Compound-Class Placement for Procurement Evaluation


3-Propyldec-3-EN-2-one (CAS 669012-79-7) is a C₁₃ α,β-unsaturated ketone (enone) with molecular formula C₁₃H₂₄O and exact mass 196.183 Da . The structure features a conjugated enone system (dec-3-en-2-one backbone) substituted with a propyl group at the C3 position of the olefin, distinguishing it from simpler linear enones such as 3-decen-2-one (CAS 10519-33-2) or undec-3-en-2-one (CAS 10522-37-9) [1]. The compound belongs to the enone class (RC(=O)CR′=CR″R‴), which is characterized by an alkene conjugated to a ketone carbonyl, imparting distinct electrophilic reactivity at the β-carbon and enabling participation in Michael additions, cycloadditions, and related transformations . Published experimental characterization data for this specific compound are extremely limited in the peer-reviewed literature; available physicochemical descriptors are predominantly computationally predicted properties .

Why Generic Substitution of 3-Propyldec-3-EN-2-one with Unsubstituted Linear Enones Is Scientifically Unjustified


The C3-propyl substituent on 3-propyldec-3-EN-2-one is not an inert structural decoration; it is a decisive determinant of the compound's physicochemical and formulation-relevant properties . Compared to the unsubstituted analog 3-decen-2-one (MW 154.25, XlogP3 3.40), the target compound exhibits a 27% increase in molecular weight (196.33 vs. 154.25) and a computed LogP elevation of approximately 0.87 log units (4.27 vs. 3.40), corresponding to a roughly 7.4-fold increase in octanol-water partition coefficient [1]. This translates to substantially reduced water solubility, altered volatility, and modified partitioning behavior in biphasic reaction systems or formulated products . Furthermore, the C3-alkyl substitution sterically shields the enone β-carbon, modulating electrophilic reactivity in Michael-type additions and potentially altering chemoselectivity in synthetic applications relative to unsubstituted enones . Interchanging 3-propyldec-3-EN-2-one with 3-decen-2-one, undec-3-en-2-one, or other linear enones without experimental validation of the target property therefore risks compromising both synthetic outcomes and formulation performance.

Quantitative Differentiation Evidence: 3-Propyldec-3-EN-2-one Versus Closest Structural Analogs


Lipophilicity Differentiation: Computed LogP of 3-Propyldec-3-EN-2-one vs. 3-Decen-2-one

The computed octanol-water partition coefficient (LogP) of 3-propyldec-3-EN-2-one is 4.27, compared to an estimated XlogP3 of 3.40 for the unsubstituted analog 3-decen-2-one (CAS 10519-33-2) [1]. The ΔLogP of +0.87 represents an approximately 7.4-fold greater preference for the organic phase, directly attributable to the additional three-carbon propyl substituent at the C3 position [2]. This differential is large enough to meaningfully alter extraction efficiency, chromatographic retention, and membrane partitioning in biological or environmental systems.

Lipophilicity Partition coefficient Formulation development

Molecular Weight Differentiation: Impact on Volatility and Headspace Performance

3-Propyldec-3-EN-2-one has a molecular weight of 196.33 g/mol, which is 27.3% greater than 3-decen-2-one (154.25 g/mol) and 16.7% greater than undec-3-en-2-one (168.28 g/mol) [1][2]. Within a homologous series of ketones, molecular weight correlates inversely with vapor pressure; this magnitude of MW increase predicts a significant reduction in volatility, which would affect headspace concentration in fragrance applications, GC retention time, and evaporation rate in formulated products. The boiling point of the target compound is not experimentally reported in accessible literature, precluding quantitative vapor-pressure comparison.

Volatility Vapor pressure Molecular weight Headspace analysis

Polar Surface Area as a Predictor of Membrane Permeability and Formulation Solubility

The computed topological polar surface area (TPSA) of 3-propyldec-3-EN-2-one is 17.07 Ų . This value is identical to that of 3-decen-2-one (also ~17.1 Ų, as both compounds share the same enone oxygen as the sole polar heteroatom) and well below the 140 Ų threshold commonly associated with poor oral bioavailability [1]. While TPSA equivalence with the comparator means no differentiation on this parameter alone, the value confirms that the compound's membrane permeability is dominated by its lipophilicity (LogP), where it does differentiate from shorter-chain enones. TPSA < 60 Ų generally predicts good blood-brain barrier penetration, though this has not been experimentally validated for this compound.

Polar surface area Membrane permeability Bioavailability prediction

Structural Uniqueness: C3-Propyl Substitution as a Determinant of Enone β-Carbon Reactivity

The enone functional group (α,β-unsaturated ketone) is electrophilic at the β-carbon and susceptible to nucleophilic attack in Michael additions, cycloadditions, and conjugate reductions . In 3-propyldec-3-EN-2-one, the C3-propyl substituent introduces steric hindrance at the β-carbon that is absent in unsubstituted enones such as 3-decen-2-one. While no direct kinetic comparison between these specific compounds has been published, the general principle that β-alkyl substitution retards conjugate addition rates is well established across the enone class [1]. For synthetic chemists employing this compound as a Michael acceptor or dienophile, this steric modulation may confer useful chemoselectivity or require adjusted reaction conditions (longer times, higher temperatures, or stronger nucleophiles) relative to unsubstituted analogs.

Enone reactivity Michael addition Steric effects Chemoselectivity

Evidence-Anchored Application Scenarios for 3-Propyldec-3-EN-2-one (CAS 669012-79-7) in Research and Industrial Procurement


Fragrance and Flavor Formulation Requiring Extended Substantivity and Modified Olfactory Profile

The elevated molecular weight (196.33 g/mol) and computed LogP (4.27) of 3-propyldec-3-EN-2-one, relative to 3-decen-2-one (MW 154.25, LogP 3.40), predict reduced volatility and prolonged substantivity on blotter or in product matrices [1]. For perfumers and flavorists seeking a tenacious enone note with modified volatility characteristics compared to the widely used 3-decen-2-one (FEMA 3532, JECFA 1130), this compound may offer a differentiated odor-release profile. However, quantitative odor detection thresholds, odor descriptors, and regulatory status (FEMA/JECFA) for this specific compound have not been reported in accessible literature, and users must independently determine organoleptic performance and safety compliance.

Synthetic Intermediate Requiring Sterically Modulated Enone Electrophilicity

For synthetic chemists employing α,β-unsaturated ketones as Michael acceptors or dienophiles, the trisubstituted olefin at C3 of 3-propyldec-3-EN-2-one introduces steric shielding at the β-carbon that is absent in unsubstituted enones such as 3-decen-2-one (disubstituted olefin) . This structural feature may be exploited to achieve chemoselectivity in conjugate additions where competing nucleophilic pathways exist, or to temper reactivity in cascade sequences. No published kinetic data exist for this specific compound; users should experimentally calibrate reaction conditions (temperature, nucleophile strength, catalyst) when substituting it for a less hindered enone.

Chromatographic Method Development and Analytical Reference Standard for C₁₃ Enones

The combination of moderate TPSA (17.07 Ų) and elevated LogP (4.27) positions 3-propyldec-3-EN-2-one as a useful retention-time marker in reversed-phase HPLC and GC method development for lipophilic ketones . Its distinct MW (196.33) and predicted retention relative to 3-decen-2-one (ΔLogP +0.87) make it suitable for use as a system suitability standard when analyzing complex mixtures of enones or ketone-containing natural product extracts. Analytical-grade material with certified purity and full spectroscopic characterization (¹H/¹³C NMR, HRMS, IR) would be required for this application.

Structure-Activity Relationship (SAR) Studies on Enone-Containing Bioactive Scaffolds

The enone pharmacophore is central to numerous bioactive natural products and synthetic drug candidates, where the α,β-unsaturated ketone functions as a Michael acceptor for covalent target engagement . 3-Propyldec-3-EN-2-one, as a structurally simple enone with a defined C3-alkyl substituent, may serve as a minimalist scaffold or negative control in SAR campaigns exploring the contribution of β-substitution to biological activity, selectivity, and off-target reactivity of enone-containing lead compounds. No biological activity data for this compound have been identified; its utility in this context depends on investigator-designed assay systems.

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